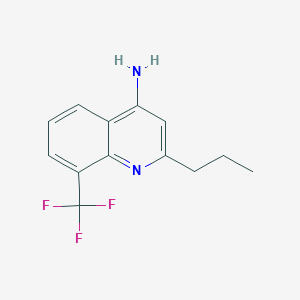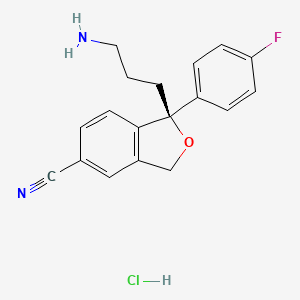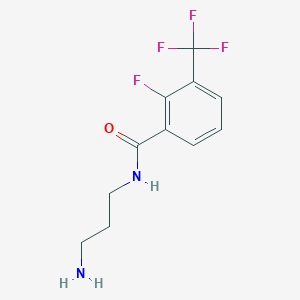![molecular formula C16H17N3O B13723636 N'-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13723636.png)
N'-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide is a chemical compound with the molecular formula C₁₆H₁₇N₃O and an average mass of 267.326 Da . This compound is known for its unique structure, which includes an aminophenyl group and a methylbenzohydrazide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide typically involves the condensation reaction between 4-aminobenzaldehyde and 3-methylbenzohydrazide . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group, with reagents such as alkyl halides or acyl chlorides.
Condensation: It can participate in further condensation reactions with other aldehydes or ketones, forming more complex hydrazone derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide can be compared with other similar compounds such as:
N’-[(1Z)-1-(4-aminophenyl)ethylidene]benzohydrazide: This compound lacks the methyl group on the benzohydrazide moiety, which may affect its reactivity and biological activity.
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide:
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C16H17N3O |
|---|---|
Molekulargewicht |
267.33 g/mol |
IUPAC-Name |
N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3-methylbenzamide |
InChI |
InChI=1S/C16H17N3O/c1-11-4-3-5-14(10-11)16(20)19-18-12(2)13-6-8-15(17)9-7-13/h3-10H,17H2,1-2H3,(H,19,20)/b18-12- |
InChI-Schlüssel |
SNIDPWQVBNBZCG-PDGQHHTCSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C(/C)\C2=CC=C(C=C2)N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NN=C(C)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)
![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)

![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)




![[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13723629.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13723632.png)

